7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride
CAS No.:
Cat. No.: VC14545139
Molecular Formula: C20H21Cl3N8O3
Molecular Weight: 527.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21Cl3N8O3 |
|---|---|
| Molecular Weight | 527.8 g/mol |
| IUPAC Name | 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C20H20Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,23H,5-8,10H2,1-2H3;1H |
| Standard InChI Key | IMMWMQVJIYSNKC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a purine-2,6-dione core substituted at the 7-position with a 1,3,4-oxadiazole-methyl group and at the 8-position with a piperazine ring. The oxadiazole moiety is further functionalized with a 3,4-dichlorophenyl group, enhancing hydrophobic interactions with biological targets . The hydrochloride salt improves solubility for in vitro applications .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₂₁Cl₃N₈O₃ |
| Molecular Weight | 527.8 g/mol |
| IUPAC Name | 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione hydrochloride |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |
| Solubility (Water) | 5.28 mg/mL (10 mM) |
| Purity (HPLC) | ≥98% |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step reactions:
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Oxadiazole Formation: A 3,4-dichlorophenyl-substituted hydrazide reacts with a carboxylic acid derivative under cyclodehydration conditions to form the 1,3,4-oxadiazole ring .
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Purine Functionalization: The oxadiazole-methyl group is introduced at the 7-position of 1,3-dimethylpurine-2,6-dione via nucleophilic alkylation .
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Piperazine Incorporation: A nucleophilic substitution reaction installs the piperazine group at the 8-position, followed by hydrochloride salt formation to enhance stability .
Critical Reaction Notes:
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The 8-dimethylamino modification on the purine ring improves binding affinity to NUDT5 .
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Final purification via recrystallization or chromatography ensures high yields (>48%) and purity .
Biological Activity and Mechanism
NUDT5 Inhibition
NUDT5 regulates ADP-ribose metabolism and nuclear ATP synthesis, critical for hormone-induced chromatin remodeling in breast cancer cells . The compound binds NUDT5’s active site via:
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Hydrogen Bonds: Between the purine carbonyl groups and Glu47/Arg51 residues .
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π-Stacking: The oxadiazole and dichlorophenyl groups interact with Trp28/Trp46 .
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Hydrophobic Interactions: The piperazine tail occupies a solvent-exposed cavity .
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| IC₅₀ (NUDT5) | 29 nM |
| Selectivity (vs. MTH1) | >650-fold |
| Cellular Target Engagement | Confirmed via CETSA assays |
| EC₅₀ (Proliferation Inhibition) | 0.5–1.0 µM (MCF-7 cells) |
Functional Outcomes
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ATP Synthesis Blockade: Reduces PARP1-dependent nuclear ATP levels by 80% at 10 µM .
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Chromatin Remodeling Suppression: Inhibits progestin-driven recruitment of SWI/SNF complexes .
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Antiproliferative Effects: Induces G1 arrest in hormone-responsive breast cancer cells (EC₅₀: 0.5 µM) .
| Property | Value |
|---|---|
| Aqueous Solubility | 5.28 mg/mL (10 mM) |
| DMSO Solubility | 10.56 mg/mL (20 mM) |
| Plasma Protein Binding | >90% (Predicted) |
| Metabolic Stability | t₁/₂ > 120 min (Human microsomes) |
Toxicity Profile
Applications and Future Directions
Research Tools
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